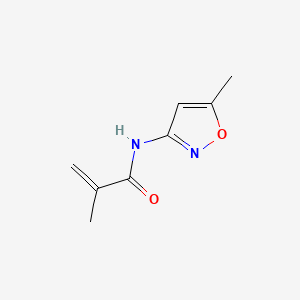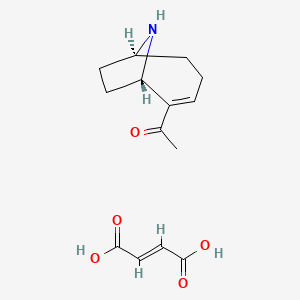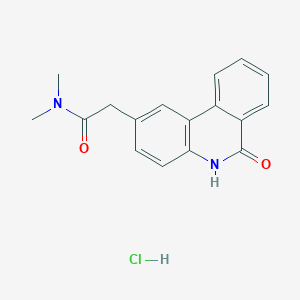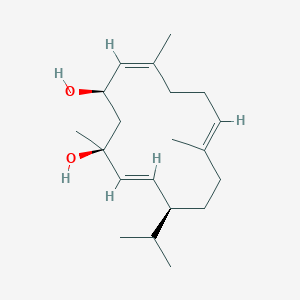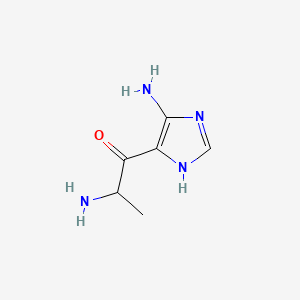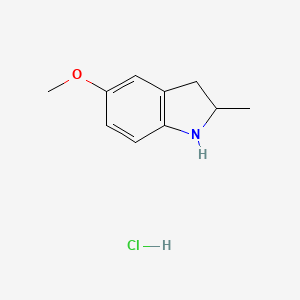
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions, such as Friedel-Crafts alkylation, can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium acetate for arylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions using a palladium acetate catalyst can produce arylated indole derivatives .
Aplicaciones Científicas De Investigación
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of myeloperoxidase, it binds to the enzyme’s active site, preventing it from catalyzing the chlorination of substrates . This inhibition can be studied to understand the enzyme’s role in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
5-methoxy-2-methylindole: A closely related compound with similar chemical properties.
5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indole: Another indole derivative with distinct chemical reactivity.
Uniqueness
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit myeloperoxidase sets it apart from other indole derivatives .
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
5-methoxy-2-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-5-8-6-9(12-2)3-4-10(8)11-7;/h3-4,6-7,11H,5H2,1-2H3;1H |
Clave InChI |
BZXNWDOBMVALNF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(N1)C=CC(=C2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



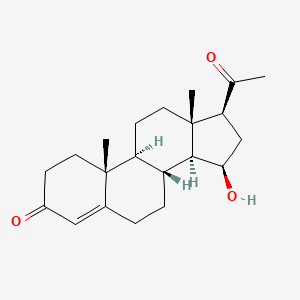
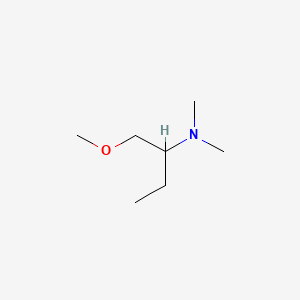
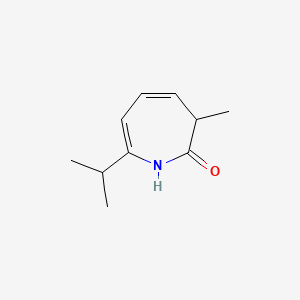
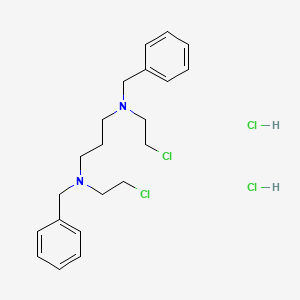
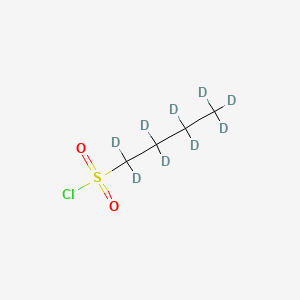
![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)

